molecular formula C7H17O4PS2 B14737985 O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate CAS No. 2635-50-9

O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate

Cat. No.: B14737985
CAS No.: 2635-50-9
M. Wt: 260.3 g/mol
InChI Key: GDDHVJODJUDRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate is an organophosphorus compound with the molecular formula C7H17O4PS2. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a phosphorothioate group and a sulfinyl group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate typically involves the reaction of O,O-dimethyl phosphorochloridothioate with 2-(propane-2-sulfinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the organism. This mechanism is similar to that of other organophosphorus insecticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate is unique due to its specific structural features, such as the presence of both a sulfinyl and a phosphorothioate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its relatively lower toxicity compared to some other organophosphorus compounds makes it a safer alternative for certain applications .

Properties

CAS No.

2635-50-9

Molecular Formula

C7H17O4PS2

Molecular Weight

260.3 g/mol

IUPAC Name

2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)propane

InChI

InChI=1S/C7H17O4PS2/c1-7(2)14(9)6-5-13-12(8,10-3)11-4/h7H,5-6H2,1-4H3

InChI Key

GDDHVJODJUDRGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)CCSP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.